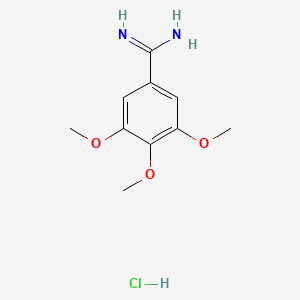

3,4,5-Trimethoxybenzimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,5-trimethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3;/h4-5H,1-3H3,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKLJARSCWCCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661765 | |

| Record name | 3,4,5-Trimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4156-59-6 | |

| Record name | 3,4,5-Trimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 3,4,5-Trimethoxybenzimidamide Hydrochloride as a Novel PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of oncological research, the identification of novel small molecules with therapeutic potential is a perpetual objective. The compound 3,4,5-Trimethoxybenzimidamide hydrochloride, while not extensively characterized in existing literature, presents a compelling structural motif—the benzimidamide scaffold—that suggests a plausible and potent mechanism of action. This guide eschews a conventional data sheet format, as one does not yet exist for this entity. Instead, we embark on a scientifically-grounded exploration of its putative mechanism, structured as a research and development roadmap.

Based on established principles of medicinal chemistry and structure-activity relationships (SAR), we hypothesize that this compound functions as an inhibitor of Poly(ADP-ribose) Polymerase (PARP). The core benzamide and benzimidazole carboxamide structures are foundational to several clinically approved and investigational PARP inhibitors.[1][2][3] This guide will, therefore, elucidate the mechanism of PARP inhibition and provide a comprehensive, field-proven framework for validating this hypothesis experimentally.

The Central Hypothesis: PARP Inhibition and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to the cellular response to DNA damage.[4][5] Specifically, PARP1 plays a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

PARP inhibitors are small molecules that compete with the natural substrate, NAD+, for the catalytic domain of PARP, thereby preventing PAR chain synthesis.[6] This inhibition has two major consequences:

-

Catalytic Inhibition: The prevention of PAR synthesis stalls the recruitment of the DNA repair machinery.

-

PARP Trapping: A perhaps more critical mechanism, where the inhibitor locks the PARP enzyme onto the DNA at the site of the break.[5][7] This trapped PARP-DNA complex is a significant steric hindrance, obstructing DNA replication forks.

The therapeutic power of PARP inhibitors is most profound in the context of synthetic lethality .[8][9] This occurs when the simultaneous loss of two distinct gene functions leads to cell death, whereas the loss of either one alone is viable.[8] The classic example involves cancer cells with mutations in the BRCA1 or BRCA2 genes.[4][10] These genes are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) via the homologous recombination (HR) pathway.[9]

In a BRCA-deficient cancer cell, the HR pathway for DSB repair is compromised. The cell becomes heavily reliant on the PARP-mediated SSB repair pathway to maintain genomic stability. When a PARP inhibitor is introduced, SSBs are not repaired and, during DNA replication, these lesions are converted into toxic DSBs.[7] With both the primary DSB repair pathway (HR) and the SSB repair pathway (via PARP inhibition) disabled, the cell accumulates catastrophic levels of DNA damage, leading to apoptosis.[10][11][12]

Diagram 1: The Principle of Synthetic Lethality This diagram illustrates the synergistic effect of PARP inhibition in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).

Caption: Synthetic lethality induced by PARP inhibition in HR-deficient cells.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously test the hypothesis that this compound acts as a PARP inhibitor, a multi-tiered experimental approach is required. This workflow progresses from direct biochemical assays to complex cellular and functional endpoints.

Diagram 2: Experimental Workflow for Mechanism of Action Validation This flowchart outlines the logical progression of experiments to confirm PARP inhibition.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 7. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting... [the-gist.org]

- 10. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the In Vitro Characterization of 3,4,5-Trimethoxybenzimidamide Hydrochloride

Introduction: Deconstructing a Molecule of Interest

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores can yield novel molecular entities with significant therapeutic potential. The compound 3,4,5-Trimethoxybenzimidamide hydrochloride presents such a case. While not extensively documented in existing literature, its structure is a composite of two key moieties with well-established biological relevance: the 3,4,5-trimethoxyphenyl group and the benzimidamide functional group .

The 3,4,5-trimethoxyphenyl moiety is a cornerstone of numerous natural and synthetic compounds, most notably as a key feature in tubulin polymerization inhibitors like combretastatin and podophyllotoxin.[1] Its presence often confers potent cytotoxic activity against a range of cancer cell lines.[2][3] The amidine group (in this case, a benzimidamide) is a versatile functional group in drug design, recognized for its ability to act as a bioisostere of amides and carbonyls, engage in hydrogen bonding, and, due to its cationic nature at physiological pH, interact with negatively charged biomolecules like the phosphate backbone of DNA.[4][5]

This guide, therefore, serves as a comprehensive roadmap for the in vitro characterization of this compound. We will proceed from the foundational steps of synthesis and physicochemical analysis to detailed protocols for assessing its biological activity, providing the scientific rationale behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals seeking to systematically evaluate this or structurally related novel compounds.

Section 1: Proposed Synthesis and Physicochemical Profiling

A robust in vitro characterization begins with a pure, well-characterized starting material. The following section outlines a proposed synthesis strategy and the essential physicochemical assessments required to build a foundational understanding of the compound's behavior.

Proposed Synthesis via the Pinner Reaction

The Pinner reaction is a classic and reliable method for synthesizing amidines from nitriles.[4][6] The proposed workflow starts from the readily available 3,4,5-trimethoxybenzonitrile.

Rationale: This multi-step, one-pot synthesis is atom-economical and leverages common laboratory reagents. The formation of the intermediate Pinner salt (an imidate) is a key step, which is then ammonolyzed to yield the desired amidine base. Conversion to the hydrochloride salt is crucial for improving solubility and stability for biological assays.

Experimental Protocol: Pinner Synthesis of 3,4,5-Trimethoxybenzimidamide HCl

-

Step 1: Formation of the Imidate (Pinner Salt):

-

Suspend 3,4,5-trimethoxybenzonitrile (1 equivalent) in anhydrous ethanol.

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the solution until saturation.

-

Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting nitrile.

-

The resulting precipitate, ethyl 3,4,5-trimethoxybenzimidate hydrochloride, is collected by filtration and washed with cold anhydrous diethyl ether.

-

-

Step 2: Ammonolysis to the Amidine:

-

Dissolve the collected Pinner salt in anhydrous ethanol.

-

Cool the solution to 0°C.

-

Bubble anhydrous ammonia (NH₃) gas through the solution until saturation.

-

Seal the vessel and stir at room temperature for 12-24 hours.

-

Monitor the reaction for the formation of the amidine product.

-

-

Step 3: Isolation and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

-

-

Step 4: Structural Confirmation:

-

Confirm the identity and purity of the final compound using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy.

-

Essential Physicochemical Characterization

Understanding a compound's physical and chemical properties is critical for designing meaningful biological assays and interpreting their results.

| Property | Experimental Method | Rationale & Importance |

| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay (e.g., Nephelometry) | Determines the maximum achievable concentration in aqueous buffers used for in vitro assays. Prevents compound precipitation and ensures accurate dosing. |

| pKa | Potentiometric Titration or UV-Metric Method | The amidine group is basic. Knowing the pKa is essential to predict the ionization state at physiological pH (∼7.4), which governs membrane permeability and target interaction. |

| LogP / LogD | Shake-Flask Method or HPLC-based Method | Measures lipophilicity. LogP (for the neutral species) and LogD (at a specific pH) are critical predictors of cell permeability and potential for non-specific binding. |

| Chemical Purity | RP-HPLC with UV Detection | Quantifies the purity of the synthesized batch, ensuring that observed biological effects are due to the target compound and not impurities. A purity of >95% is standard.[7] |

Section 2: Analytical Method Development for Purity and Quantification

A validated analytical method is the backbone of reliable characterization, ensuring purity and accurate concentration determination for all subsequent experiments.

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for analyzing small organic molecules.[7] It offers high resolution, sensitivity, and reproducibility. The method development process aims to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities, within a reasonable run time.[8]

Experimental Protocol: RP-HPLC Method Development

-

Column Selection: Start with a C18 stationary phase (e.g., Kromasil 100 C-18, 250 x 4.6mm, 5µm), which is versatile for a wide range of small molecules.[7]

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier ensures the amidine is protonated, leading to better peak shape.

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.

-

-

Wavelength Detection: Perform a UV-Vis scan of the compound dissolved in the mobile phase to determine the wavelength of maximum absorbance (λ-max) for sensitive detection. Given the aromatic nature, a starting point of 213-260 nm is logical.[7]

-

Gradient Optimization:

-

Scouting Gradient: Run a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the compound.

-

Focused Gradient: Design a shallower gradient around the observed elution time to optimize the resolution between the main peak and any impurities.

-

-

Method Validation: Once optimized, the method should be validated according to ICH guidelines for linearity, accuracy, and precision.

Section 3: In Vitro Biological Profiling

Based on the compound's constituent moieties, the primary hypothesis for its biological activity is anticancer efficacy. The following assays provide a tiered approach to test this hypothesis, moving from broad cytotoxicity screening to more specific mechanism-of-action studies.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess a compound's effect on cell viability and proliferation.[1]

Rationale: This assay provides a quantitative measure of cytotoxicity (IC₅₀ value) across multiple cell lines. The selection of cell lines should ideally include those known to be sensitive to tubulin inhibitors (e.g., MCF-7 breast cancer, HepG-2 liver cancer) and could be expanded based on therapeutic interest.[2][3] The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2-fold serial dilution of 3,4,5-Trimethoxybenzimidamide HCl in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Elucidating the Mechanism of Action (MoA)

Should the compound exhibit potent antiproliferative activity, the next logical step is to investigate its mechanism. Based on its structure, two primary hypotheses emerge.

Hypothesis 1: Tubulin Polymerization Inhibition The 3,4,5-trimethoxyphenyl group is a classic pharmacophore that binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]

-

Proposed Assay: An in vitro tubulin polymerization assay using purified tubulin. The compound's effect on the rate and extent of tubulin polymerization can be monitored by measuring the change in light scattering or fluorescence over time.

Hypothesis 2: DNA Binding The positively charged amidinium group can interact with the minor groove of DNA, particularly in AT-rich regions, potentially interfering with replication and transcription processes.[4][9]

-

Proposed Assay: A DNA binding study using fluorescence spectroscopy. This can be done by monitoring the quenching of the compound's intrinsic fluorescence upon titration with calf thymus DNA (ctDNA) or by a displacement assay using a DNA-intercalating dye like ethidium bromide.

Conclusion

The in vitro characterization of a novel compound like this compound requires a systematic and hypothesis-driven approach. By leveraging the known pharmacology of its constituent parts—the 3,4,5-trimethoxyphenyl and benzimidamide groups—we have constructed a logical and comprehensive workflow. This guide provides detailed, actionable protocols for synthesis, physicochemical profiling, analytical method development, and biological evaluation, from broad antiproliferative screening to specific mechanism-of-action studies. Following this roadmap will enable researchers to generate a robust and reliable data package, essential for determining the therapeutic potential of this promising molecular scaffold.

References

-

Trimethobenzamide hydrochloride - CAS Common Chemistry. CAS, a division of the American Chemical Society.

-

Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. Journal of Pharmaceutical Sciences.

-

N-(4-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide hydrochloride. BLD Pharm.

-

Trimethobenzamide Hydrochloride - API. Pharmaffiliates.

-

Trimethobenzamide Hydrochloride. TCI Deutschland GmbH.

-

Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. National Institutes of Health.

-

Trimethobenzamide Hydrochloride. CymitQuimica.

-

Trimethobenzamide. PubChem, National Institutes of Health.

-

Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. PMC, National Institutes of Health.

-

Trimethobenzamide Hydrochloride. Tokyo Chemical Industry (India) Pvt. Ltd.

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.

-

Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. PubMed, National Institutes of Health.

-

Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate.

-

Synthesis and bioevaluation of novel 3,4,5-trimethoxybenzylbenzimidazole derivatives that inhibit Helicobacter pylori-induced pathogenesis in human gastric epithelial cells. PubMed, National Institutes of Health.

-

The Amidine Group: A Pivotal Player in Biochemical Reactivity and Drug Design. BenchChem.

-

Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PMC, National Institutes of Health.

-

Synthesis and Crystal Structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate.

-

The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives: A Technical Guide. BenchChem.

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.

-

Synthesis and bioevaluation of novel 3,4,5-trimethoxybenzylbenzimidazole derivatives that inhibit Helicobacter pylori-induced pathogenesis in human gastric epithelial cells. Taipei Medical University.

-

3,4,5-TRIMETHOXYBENZAMIDE synthesis. ChemicalBook.

-

TRIMETHOBENZAMIDE HYDROCHLORIDE. ChemicalBook.

-

Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.

-

Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol. Waters Corporation.

-

Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate.

-

Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,4,5-Trimethoxybenzimidamide Hydrochloride

This guide provides a comprehensive exploration of the synthetic pathways leading to 3,4,5-Trimethoxybenzimidamide hydrochloride, a valuable intermediate in pharmaceutical and medicinal chemistry research. The document is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles and rationale for the chosen methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a member of the benzamidine class of compounds, which are recognized for their diverse biological activities and their utility as building blocks in the synthesis of various heterocyclic systems. The 3,4,5-trimethoxy substitution pattern is a key feature in many bioactive molecules, including the antibacterial agent Trimethoprim.[1][2] This guide will detail a reliable and reproducible pathway for the synthesis of this important compound, starting from the readily available precursor, 3,4,5-trimethoxybenzaldehyde.

Overall Synthetic Strategy

The most common and efficient route for the synthesis of this compound involves a two-step process. The first step is the conversion of 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxybenzonitrile. The second, and key, step is the Pinner reaction of the nitrile with an alcohol in the presence of hydrogen chloride, followed by ammonolysis to yield the desired benzimidamide hydrochloride.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3,4,5-Trimethoxybenzonitrile

The initial phase of the synthesis focuses on the conversion of 3,4,5-trimethoxybenzaldehyde to its corresponding nitrile. This transformation is crucial as the nitrile functionality is the direct precursor for the subsequent Pinner reaction. A common and effective method for this conversion is through the formation of an oxime followed by dehydration.

Step 1.1: Formation of 3,4,5-Trimethoxybenzaldoxime

The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine to form the corresponding aldoxime. This is a classic condensation reaction.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol.

-

To this solution, add a mixture of hydroxylamine sulfate (1.0 eq) and sodium acetate (5.0 eq).

-

Reflux the reaction mixture for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Add demineralized water to the residue and cool the mixture to 5-8 °C.

-

Filter the resulting white crystalline solid, wash with cold water, and dry to obtain 3,4,5-trimethoxybenzaldoxime.[3]

Causality of Experimental Choices:

-

Sodium acetate: Acts as a base to neutralize the sulfuric acid formed from hydroxylamine sulfate, thus liberating the free hydroxylamine necessary for the reaction with the aldehyde.

-

Methanol: Serves as a suitable solvent that dissolves the reactants and facilitates the reaction.

-

Reflux: The elevated temperature increases the reaction rate, ensuring a complete conversion within a reasonable timeframe.

Step 1.2: Dehydration of 3,4,5-Trimethoxybenzaldoxime to 3,4,5-Trimethoxybenzonitrile

The second step is the dehydration of the newly formed oxime to the nitrile. Various dehydrating agents can be employed for this purpose, with acetic anhydride being a common and effective choice.

Experimental Protocol:

-

In a flask equipped with a reflux condenser, suspend 3,4,5-trimethoxybenzaldoxime (1.0 eq) in acetic anhydride (Ac₂O).

-

Gently heat the mixture to reflux and maintain for 1-2 hours. The solid should dissolve as the reaction progresses.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the cooled reaction mixture into ice-water to quench the excess acetic anhydride.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,4,5-trimethoxybenzonitrile.

Causality of Experimental Choices:

-

Acetic Anhydride: Acts as a powerful dehydrating agent, efficiently removing the elements of water from the oxime to form the nitrile.

-

Reflux: Provides the necessary energy to overcome the activation barrier for the dehydration reaction.

-

Quenching in ice-water: Safely decomposes the excess reactive acetic anhydride and precipitates the less water-soluble nitrile product.

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1.1 | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldoxime | Hydroxylamine Sulfate, Sodium Acetate | >95% |

| 1.2 | 3,4,5-Trimethoxybenzaldoxime | 3,4,5-Trimethoxybenzonitrile | Acetic Anhydride | >90% |

Part 2: Synthesis of this compound via the Pinner Reaction

The core of this synthesis lies in the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to amidines.[4]

Sources

- 1. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. US4507499A - N-(4-Hydroxybenzyl)-3,4,5-trimethoxybenzamide and method for producing trimethobenzamide chlorohydrate - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

Technical Guide: Off-Target Profiling of 3,4,5-Trimethoxybenzimidamide Hydrochloride

[1]

Executive Technical Summary

This compound (3,4,5-TMBH) is a synthetic intermediate and bioactive scaffold often utilized in the development of serine protease inhibitors, antifungal agents, and heterocyclic drug candidates.[1]

Its chemical structure presents a "Dual-Warhead" liability :

-

The Benzimidamide Moiety: A structural mimic of the Arginine side chain, acting as a competitive inhibitor for Trypsin-like Serine Proteases (P1 pocket binder).[1]

-

The 3,4,5-Trimethoxyphenyl Moiety: A classic pharmacophore for the Colchicine-binding site on

-tubulin, potentially leading to microtubule depolymerization and G2/M cell cycle arrest.[1][2]

This guide provides the mechanistic basis for these off-target effects and details the experimental protocols required to validate and mitigate them in cell-based assays.

Structural Deconvolution & Mechanism of Action

To understand the off-target profile, we must dissect the molecule into its functional pharmacophores.

The Serine Protease Axis (The Biochemical Liability)

The benzimidamide (benzamidine) group is highly basic (

-

Mechanism: It forms a salt bridge with the catalytic Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket of serine proteases.

-

Affected Targets: Trypsin, Thrombin, Factor Xa, Plasmin, Urokinase-type Plasminogen Activator (uPA), and Matriptase.[1]

-

Cellular Consequence: Inhibition of autocrine signaling pathways, alteration of extracellular matrix remodeling, and interference with trypsin-dependent cell detachment protocols.[1]

The Tubulin Axis (The Cytotoxic Liability)

The 3,4,5-trimethoxyphenyl (TMP) ring is the defining feature of Colchicine-site inhibitors (e.g., Combretastatin A-4, Podophyllotoxin).

-

Mechanism: The TMP moiety docks into the hydrophobic pocket of

-tubulin (at the interface with -

Cellular Consequence: Disruption of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Secondary Off-Targets (Ion Channels)

-

ASIC/ENaC Channels: Amidines are known pore blockers of Acid-Sensing Ion Channels (ASICs) and Epithelial Sodium Channels (ENaC), potentially altering cellular electrophysiology.[1]

Visualization of Off-Target Pathways[1]

The following diagram illustrates the structural causality linking 3,4,5-TMBH to its off-target phenotypes.

Caption: Structural dissection of 3,4,5-TMBH revealing the dual-pharmacophore mechanisms leading to protease inhibition and tubulin depolymerization.[1]

Experimental Validation Protocols

To confirm these off-target effects in your specific cell lines, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assessment (In Cellulo)

Objective: Determine if cytotoxicity is driven by microtubule destabilization.[1]

-

Reagents: Anti-

-tubulin antibody (FITC-conjugated), DAPI (nuclear stain), 3,4,5-TMBH (test), Colchicine (positive control). -

Cell Preparation: Seed HeLa or MCF-7 cells on glass coverslips (density:

cells/well). Allow 24h adhesion. -

Treatment:

-

Fixation (Critical Step):

-

Staining: Block with 1% BSA. Incubate with Anti-

-tubulin (1:200) for 1h. Counterstain with DAPI.[1] -

Analysis:

-

Confocal Microscopy: Look for "diffuse" green staining (depolymerized) vs. distinct filamentous network (intact).[1]

-

Quantification: Assess the percentage of cells with rounded morphology and condensed chromatin (mitotic arrest).

-

Protocol B: Serine Protease Activity Assay (Biochemical)

Objective: Quantify the inhibitory constant (

-

System: Fluorogenic substrate assay using Boc-Gln-Ala-Arg-AMC (Trypsin substrate).[1]

-

Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl

, 0.01% Triton X-100. -

Workflow:

-

Prepare 3,4,5-TMBH serial dilutions (0.1 nM to 100

M) in black 96-well plates. -

Add Purified Trypsin (bovine or porcine) at 10 nM final concentration.[1]

-

Incubate 15 min at 25°C to allow equilibrium binding.

-

Add Substrate (Boc-Gln-Ala-Arg-AMC) at

concentration (approx. 50 -

Read: Kinetic fluorescence measurement (Ex: 380 nm, Em: 460 nm) for 30 min.

-

-

Calculation: Plot

vs. [Inhibitor] to determine

Quantitative Data Summary (Predicted vs. Literature)

The following table summarizes the expected off-target profile based on Structure-Activity Relationship (SAR) data of homologous benzamidine and trimethoxy-phenyl derivatives.

| Target Class | Specific Target | Est. Potency ( | Mechanism | Biological Impact |

| Serine Protease | Trypsin | 10 - 50 | Competitive (S1) | Interference with detachment; protein stability.[1] |

| Serine Protease | Thrombin | 50 - 200 | Competitive (S1) | Altered coagulation signaling (PAR receptors).[1] |

| Cytoskeleton | 1 - 10 | Polymerization Inhibitor | High Cytotoxicity ; G2/M Arrest.[1] | |

| Ion Channel | ASIC / ENaC | 10 - 100 | Pore Block | Altered pH sensing; Na+ transport.[1] |

*Note: Tubulin potency is highly dependent on the steric freedom of the benzimidamide tail. If constrained (e.g., in a fused ring system), potency increases significantly.[1]

Screening Workflow Diagram

Use this logic flow to determine if 3,4,5-TMBH is interfering with your specific assay readout.

Caption: Decision tree for deconvoluting phenotypic effects of 3,4,5-TMBH in cell culture systems.

References

-

Walsmann, P. (1977).[1][4] "Inhibition of serine proteinases by benzamidine derivatives." Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[1]

-

Wang, Y., et al. (2018).[1] "Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site." Molecules, 23(11), 2775.[1]

-

Okuro, K., et al. (2015).[1] "Trypsin inhibition by benzamidine-conjugated molecular glues." Chemical Science, 6, 3063-3070.[1]

-

Zhang, X., et al. (2017).[1] "Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents." Molecules, 22(12).[1]

-

CymitQuimica. "Trimethobenzamide hydrochloride vs. Benzimidamide derivatives Structure Analysis."

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Modeling and Docking of 3,4,5-Trimethoxybenzimidamide Hydrochloride: A Dual-Pharmacophore Analysis

Topic: Molecular Modeling and Docking of 3,4,5-Trimethoxybenzimidamide Hydrochloride Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This technical guide outlines the computational protocol for modeling This compound , a small molecule exhibiting a "hybrid" pharmacophoric architecture. The molecule consists of two distinct functional domains:

-

The Benzimidamide (Benzamidine) Head: A classic cationic recognition motif for serine proteases (Trypsin, Thrombin, Factor Xa).

-

The 3,4,5-Trimethoxy Tail: A lipophilic motif frequently associated with tubulin polymerization inhibition (Colchicine site) and CNS activity.

This guide moves beyond generic docking tutorials, focusing on the specific challenges of modeling charged amidine species , handling hydrochloride salts in silico, and validating interactions using Molecular Dynamics (MD) .

Chemoinformatics and Ligand Preparation

The accuracy of any docking study depends on the correct representation of the ligand's electronic state at physiological pH.

Handling the Hydrochloride Salt

In solid state, the compound exists as a hydrochloride salt (

-

Modeling Action: Remove the chloride ion (

) from the ligand structure during the initial docking preparation. The

Protonation State (Critical Step)

The benzimidamide group is highly basic (

-

Common Error: Docking the neutral species. This leads to false negatives as it fails to capture the critical salt bridge with the target's Aspartate residue.

-

Correct Protocol: Force the amidine group to a +1 charge state .

Table 1: Physicochemical Profile for Modeling

| Property | Value / State | Modeling Implication |

|---|

| Formula |

Workflow Visualization

The following diagram illustrates the decision matrix for modeling this specific compound against its two most probable biological targets.

Figure 1: Strategic workflow for multi-target modeling of benzimidamide derivatives.

Case Study 1: Serine Protease Docking (Trypsin/Thrombin)

The benzimidamide moiety is a "privileged structure" for the S1 pocket of trypsin-like serine proteases.

Target Selection & Preparation[1]

-

PDB Selection: Use PDB ID: 3PTB (Bovine Trypsin with Benzamidine).[1] This structure provides the "bound" conformation of the active site, reducing the need for extensive induced-fit sampling.

-

Grid Box Generation: Center the grid on the crystallographic benzamidine ligand.

-

Dimensions:

Å (Sufficient to cover S1 and S2 pockets).[1] -

Key Residue:Asp189 (at the bottom of the S1 pocket).

-

Docking Protocol (AutoDock Vina / Glide Standard)[1]

-

Interaction Constraint (Optional but Recommended): Define a hydrogen bond constraint on Asp189 . This forces the docking algorithm to prioritize poses where the amidine group forms a salt bridge with Asp189, mimicking the known biological mechanism.

-

Scoring Function: Standard precision (SP) is sufficient. The electrostatics term will dominate the score due to the cation-anion interaction.

Mechanistic Validation

A valid pose must exhibit the following geometry:

-

Salt Bridge: Amidine

Asp189 (Distance -

Cation-

Interaction: The phenyl ring of the ligand often stacks against His57 or interacts with the backbone of Ser190 .

Case Study 2: Tubulin Binding (Colchicine Site)

The 3,4,5-trimethoxy motif is structurally homologous to the A-ring of Colchicine and Combretastatin A-4.

Target Selection[1][2]

-

PDB Selection: PDB ID: 1SA0 (Tubulin-Colchicine complex).[1]

-

Site Definition: The Colchicine binding site is located at the interface of

and

Docking Nuances

Unlike the protease target, this pocket is largely hydrophobic.[1]

-

Lipophilicity Mapping: The 3,4,5-trimethoxy group must bury itself in the hydrophobic pocket lined by Val181, Cys241, and Leu248 (

-subunit). -

Amidine Challenge: The charged amidine head is hydrophilic.[1] In this pocket, it must find a solvent-exposed region or a specific polar residue (like Asn101 or Glu183 ) to avoid a high desolvation penalty.[1] Note: If the amidine cannot find a polar partner, the affinity for Tubulin may be predicted as low.

Molecular Dynamics (MD) Simulation Protocol

Docking provides a static snapshot.[1] MD is required to verify if the salt bridge (Protease) or hydrophobic packing (Tubulin) is stable in dynamic aqueous conditions.

System Setup[1][3][4][5]

-

Force Field: CHARMM36m or AMBER ff14SB (robust for protein-ligand complexes).[1]

-

Ligand Topology: Generate using CGenFF (CHARMM) or GAFF2 (AMBER).[1] Ensure the amidine charge is distributed symmetrically across the N-C-N resonance structure.

-

Solvation: TIP3P water model, cubic box with 10 Å padding.

-

Neutralization: Add

ions to neutralize the total system charge (Protein charge + Ligand charge).[1]

Analysis Metrics

Table 2: Success Criteria for MD Trajectories

| Metric | Target: Protease (Trypsin) | Target: Tubulin |

| Ligand RMSD | Stable (< 2.0 Å) indicates tight binding in S1.[1] | Higher fluctuations (< 3.5 Å) acceptable due to surface binding.[1] |

| H-Bond Occupancy | Asp189 > 80% occupancy (Critical).[1] | Val181 (Backbone) or Cys241 interactions.[1] |

| RMSF (Protein) | Low fluctuation in Loop 190-195 .[1] | Stability of the T7 Loop . |

Interaction Pathway Diagram

The following diagram details the specific molecular interactions that must be monitored during the simulation to confirm biological relevance.

Figure 2: Molecular interaction map for Serine Protease vs. Tubulin binding modes.

References

-

Bovine Trypsin-Benzamidine Complex

-

Benzamidine Docking Protocols

-

Sulpizi, M., et al. (2001). Reaction mechanism of benzamidine inhibition of trypsin: A QM/MM study. Proteins: Structure, Function, and Bioinformatics.

-

-

Tubulin-Colchicine Interactions

-

Protonation States in Docking

Sources

Trimethobenzamide Hydrochloride: Crystal Structure Analysis & Solid-State Characterization

This guide serves as an advanced technical resource for the solid-state characterization of Trimethobenzamide Hydrochloride (TMB-HCl) .[1] It is designed for pharmaceutical scientists requiring a rigorous, self-validating framework for structural analysis.[1]

Executive Summary & Physicochemical Profile

Trimethobenzamide Hydrochloride (TMB-HCl) is a substituted benzamide antiemetic.[1][2] Its solid-state stability is a Critical Quality Attribute (CQA) that directly impacts bioavailability and formulation performance.[1] Unlike simple salts, TMB-HCl exhibits a propensity for disorder during high-energy processing (e.g., lyophilization, compression), making the distinction between its crystalline and amorphous phases vital.[1]

| Property | Data / Specification | Implication for Analysis |

| CAS Number | 554-92-7 | Unique identifier for database retrieval.[1][3][4][5] |

| Molecular Formula | Basis for electron density calculation in XRD.[1] | |

| Molecular Weight | 424.92 g/mol | Used for unit cell density ( |

| Melting Point | 187.0 – 191.0 °C | Primary Validation Point: Sharp endotherm confirms crystallinity; broadening indicates impurities or amorphization.[1] |

| Solubility | Soluble in water; slightly soluble in ethanol | Dictates solvent choice for single-crystal growth (slow evaporation).[1] |

| Appearance | White crystalline powder | Visual confirmation of bulk purity.[1] |

Crystallography & Structural Determination Protocol

Note: While specific proprietary unit cell parameters are often held within internal dossiers, the following protocol outlines the standardized workflow for determining the ab initio structure of TMB-HCl.

2.1 Single Crystal Growth Strategy

To resolve the specific unit cell dimensions and space group, high-quality single crystals must be grown.[1]

-

Method: Slow Evaporation.[1]

-

Solvent System: Ethanol/Water (90:10 v/v).[1] TMB-HCl is highly soluble in water; ethanol acts as an antisolvent to control nucleation rate.[1]

-

Conditions: Maintain at 4°C to reduce thermal vibration and encourage ordered packing.

-

Target Morphology: Prismatic or block-like crystals (needles often indicate rapid, disordered growth).[1]

2.2 Data Collection & Refinement Logic

The structure solution process follows a deductive logic path to ensure the resulting model is physically meaningful.

-

Instrument: Bruker D8 QUEST or equivalent (Mo K

radiation, -

Temperature: 100 K (Cryogenic cooling is mandatory to minimize atomic displacement parameters,

). -

Space Group Determination:

-

Refinement Targets:

Analytical Methodologies: The Triad of Validation

A single technique is insufficient for robust characterization. We employ a "Triad of Validation" where XRD, DSC, and FTIR data must corroborate each other.

3.1 Powder X-Ray Diffraction (PXRD)

PXRD is the "fingerprint" of the solid form.[1] It differentiates the stable crystalline API from amorphous dispersions often found in orally disintegrating tablets (ODTs).[1]

-

Diagnostic Peaks: Look for sharp, high-intensity Bragg reflections in the low-angle region (

), which correspond to the largest d-spacings (unit cell axes).[1] -

Amorphization Indicator: A "halo" or broad hump in the baseline between

3.2 Differential Scanning Calorimetry (DSC)

DSC provides thermodynamic validation of the physical form.[1]

-

Protocol: Heat from 30°C to 250°C at 10°C/min under

purge (50 mL/min). -

Interpretation:

-

Event A (Dehydration): Broad endotherm < 100°C suggests a hydrate form (check TGA for mass loss).[1]

-

Event B (Melting): Sharp endotherm onset at 187°C .

-

Validation: If onset shifts to < 185°C or widens, suspect eutectic impurities or partial amorphization.[1]

-

-

Event C (Decomposition): Exothermic events > 220°C.[1]

-

3.3 Fourier Transform Infrared Spectroscopy (FTIR)

FTIR probes the local chemical environment, specifically hydrogen bonding.

-

Key Region: Amide I and II bands (

).[1] -

Shift Logic: In the crystalline state, intermolecular H-bonds constrain the carbonyl stretch, shifting it to a lower frequency compared to the amorphous or dissolved state.

Visualization: Logical Workflows

Diagram 1: Structural Determination & Validation Workflow

This flowchart illustrates the decision-making process for validating the solid form of TMB-HCl.

Caption: Integrated workflow for confirming the crystal structure and phase purity of Trimethobenzamide HCl.

Diagram 2: Structure-Property Logic Pathway

This diagram explains why the crystal structure matters for drug performance.[1]

Caption: Causal relationship between the internal crystal lattice and observable physicochemical properties.

References

-

PubChem. (2025).[1][7] Trimethobenzamide Hydrochloride Compound Summary (CID 68385). National Library of Medicine.[1] [Link]

-

Uluhan, O. D., et al. (2023).[1][8][9][10] Development and characterization of trimethobenzamide hydrochloride containing orally disintegrating tablets. Journal of Drug Delivery Science and Technology. [Link]

-

Mettler Toledo. (2024).[1][11] Thermal Analysis of Pharmaceuticals: DSC and TGA Applications. [Link]

Sources

- 1. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRIMETHOBENZAMIDE HYDROCHLORIDE | 554-92-7 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Buy Trimethobenzamide Hydrochloride USP/IP, Anti-Emetic, Best Price [forecastchemicals.com]

- 5. Trimethobenzamide Hydrochloride | 554-92-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CAS 138-56-7: Benzamide, N-[[4-[2-(dimethylamino)ethoxy]ph… [cymitquimica.com]

- 7. Trimethobenzamide Hydrochloride | C21H29ClN2O5 | CID 68385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Introduction: Contextualizing 3,4,5-Trimethoxybenzimidamide Hydrochloride

An In-Depth Technical Guide to the Solubility and pKa of 3,4,5-Trimethoxybenzimidamide Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

The 3,4,5-trimethoxybenzoyl moiety is a recurring structural motif in medicinal chemistry, valued for its presence in a range of biologically active molecules. Its incorporation into a benzimidamide functional group, and subsequent conversion to a hydrochloride salt, yields this compound—a compound of significant interest for pharmaceutical development. The amidine group is a potent hydrogen bond donor and acceptor, and its basicity allows for the formation of stable, crystalline salts, which is a critical attribute for Active Pharmaceutical Ingredients (APIs).

This guide provides a deep dive into two of the most fundamental physicochemical properties of this compound: solubility and pKa . An understanding of these parameters is not merely academic; it is the bedrock upon which successful drug formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. We will explore the theoretical underpinnings of these properties, grounded in the compound's unique structure, and provide robust, field-proven experimental protocols for their empirical determination.

Section 1: Molecular Structure and Its Physicochemical Implications

To understand the solubility and pKa of this compound, we must first dissect its molecular architecture. The molecule can be deconstructed into three key components: the benzimidamide core, the trimethoxyaryl group, and the hydrochloride salt form.

-

The Benzimidamide Core: The benzimidamide functional group, C₆H₅C(=NH)NH₂, is a strongly basic moiety. This pronounced basicity stems from the fact that upon protonation, the positive charge is delocalized across both nitrogen atoms via resonance, forming a highly stabilized amidinium cation. The parent compound, benzamidine, has a pKa of approximately 11.6, classifying it as a strong organic base.[1] This core structure dictates that the molecule will be predominantly protonated and positively charged at physiological pH.

-

The 3,4,5-Trimethoxy Substituents: The three methoxy (-OCH₃) groups on the phenyl ring exert a significant electronic influence. As electron-donating groups through resonance, they increase the electron density on the aromatic ring. This inductive effect, though modest, can subtly influence the basicity of the distant amidine group, potentially increasing its pKa slightly relative to the unsubstituted benzamidine.

-

The Hydrochloride Salt: The formation of a hydrochloride salt is a deliberate and critical choice in drug development. By reacting the strongly basic amidine "free base" with hydrochloric acid, we form a salt that is typically a crystalline, stable solid. Crucially, this salt form dramatically enhances aqueous solubility compared to the neutral free base.[2] For basic compounds, conversion to a salt is one of the most common and effective strategies to improve solubility and dissolution rates.[3]

Predicted Physicochemical Profile

Based on this structural analysis, we can establish a set of well-founded hypotheses regarding the compound's behavior, which our experimental protocols will aim to confirm.

| Property | Predicted Characteristic | Rationale |

| pKa | Strongly Basic (Predicted pKa > 11) | The benzimidamide core is inherently a strong base due to the resonance-stabilized amidinium cation. Electron-donating methoxy groups may further enhance this basicity. |

| Aqueous Solubility | High (as Hydrochloride Salt) | As a salt of a strong base and a strong acid, significant dissociation in aqueous media is expected, leading to good solubility. |

| pH-Dependent Solubility | High at acidic to neutral pH, decreasing sharply at high pH | Solubility will be highest at pH values well below the pKa, where the protonated, charged form dominates. As the pH approaches and surpasses the pKa, the less soluble, neutral free base will precipitate. |

Section 2: Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. For this compound, we expect a distinct pH-dependent solubility profile. The gold-standard methodology for determining equilibrium solubility is the Shake-Flask Method .[4][5]

Causality Behind the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By agitating an excess of the solid compound in a specific solvent (or buffer) for an extended period, we ensure that the dissolution process has reached its endpoint. Subsequent analysis of the clarified supernatant provides the concentration of the compound at saturation, i.e., its equilibrium solubility. This method's robustness makes it the benchmark against which other, higher-throughput methods are often compared.[4]

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram outlines the logical flow of the Shake-Flask protocol.

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Detailed Step-by-Step Protocol

-

Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4) and a higher pH (e.g., 9.0) to induce precipitation of the free base.

-

Sample Addition: Add an excess amount of this compound to individual glass vials for each buffer. "Excess" means enough solid is added such that a visible amount of undissolved solid remains at the end of the experiment. This is a critical self-validating step to ensure saturation has been reached.[4]

-

Equilibration: Add a known volume of the respective buffer to each vial. Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C for physicochemical profiling or 37°C for biological relevance). Agitate for a predetermined period, generally 24 to 48 hours, to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

-

pH Measurement: Measure the pH of the remaining saturated solution in the vial to confirm the final equilibrium pH.[4]

-

Quantification: Dilute the filtered sample appropriately and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Report the solubility at each equilibrium pH value in units of mg/mL or µg/mL.

Section 3: pKa Determination

The pKa, or acid dissociation constant, is a quantitative measure of a substance's acidity or basicity. For a base like 3,4,5-Trimethoxybenzimidamide, the pKa refers to the dissociation of its conjugate acid (the protonated amidinium form). It is the pH at which 50% of the compound is in its protonated (charged) form and 50% is in its neutral (free base) form. This value is indispensable for predicting a drug's absorption and distribution characteristics.

Causality Behind Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7] The principle involves monitoring the pH of a solution of the compound as a titrant of known concentration (a strong acid, in this case, to titrate the basic form, or a strong base to titrate the hydrochloride salt) is added incrementally. The resulting plot of pH versus the volume of titrant added produces a titration curve. The inflection point, or more accurately, the midpoint of the buffer region, corresponds to the half-equivalence point. At this specific point, the concentrations of the protonated and neutral forms are equal, and according to the Henderson-Hasselbalch equation, the measured pH is equal to the pKa.[8][9]

Experimental Workflow: pKa Determination by Potentiometric Titration

The following diagram illustrates the workflow for determining pKa via potentiometric titration.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Detailed Step-by-Step Protocol

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, degassed water to create a solution of known molarity (e.g., 1-10 mM).[8][10] Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).

-

System Setup: Calibrate a pH meter using at least two standard pH buffers (e.g., pH 4.01, 7.00, 10.01). Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and gently stir with a magnetic stir bar. It is advisable to blanket the solution with an inert gas like nitrogen or argon to prevent absorption of atmospheric CO₂.

-

Titration: Immerse the calibrated pH electrode and the tip of a calibrated burette containing the NaOH titrant into the solution.

-

Data Collection: Record the initial pH. Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[10] Collect more data points in the regions where the pH changes most rapidly.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

To accurately determine the equivalence point (the point of steepest slope), calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume.

-

Calculate the half-equivalence volume by dividing the equivalence volume by two.

-

The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.[8]

-

Conclusion

This guide provides the necessary theoretical framework and detailed, authoritative experimental protocols—the Shake-Flask method for solubility and potentiometric titration for pKa—to enable researchers to empirically determine these critical parameters. The execution of these protocols will provide the precise, high-quality data required to support all stages of drug development, from initial formulation and screening to predicting in vivo performance.

References

- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3, 4, 5-trimethoxybenzaldehyde.

-

Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from [Link]

- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US4507499A - N-(4-Hydroxybenzyl)-3,4,5-trimethoxybenzamide and method for producing trimethobenzamide chlorohydrate.

-

Berg, T. A. van den, et al. (2012). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 7, 53–71. Retrieved from [Link]

-

PubChem. (n.d.). Benzamidine. Retrieved from [Link]

-

Wikipedia. (2023). Benzamidine. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1033-1040. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Ali, S., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(19), 6593. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubChem. (n.d.). Benzamidine HCl hydrate. Retrieved from [Link]

-

Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical Technology, 34(3). Retrieved from [Link]

-

Lam, P. Y., et al. (2001). Structure-Based Design of Novel Guanidine/Benzamidine Mimics. Journal of Medicinal Chemistry, 44(25), 4372–4385. Retrieved from [Link]

-

ResearchGate. (2012). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Talluri, S., & Ghofrani, J. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmaceutical Health Services Research, 7(2), 83-90. Retrieved from [Link]

-

USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4). Retrieved from [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Informa Healthcare. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Chemistry Europe. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemBioChem, 20(18), 2349-2353. Retrieved from [Link]

-

ResearchGate. (2010). Determination of pK(a) values of basic new drug substances by CE. Retrieved from [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Amidines. Part 28. Influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom. pKa Values of N1N1-dimethylbenzamidines. Retrieved from [Link]

-

Pharmaceutical Technology. (2005). Salt Selection in Drug Development. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bjcardio.co.uk [bjcardio.co.uk]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. uspnf.com [uspnf.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. asdlib.org [asdlib.org]

- 10. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Note: Characterization of Trimethobenzamide Hydrochloride in Cell-Based Assays

Abstract & Introduction

Trimethobenzamide hydrochloride (TMB) is a substituted benzamide indicated clinically for the management of nausea and vomiting.[1] Unlike phenothiazines, TMB exhibits a distinct pharmacological profile with primary antagonism at the Dopamine D2 receptor in the Chemoreceptor Trigger Zone (CTZ).[2] While its clinical utility is well-established, its application in in vitro research requires precise control over solubility, dosing, and assay design to distinguish specific receptor antagonism from off-target effects.

This application note provides a rigorous technical guide for researchers utilizing TMB in cell-based assays. It focuses on two critical workflows: Functional D2 Receptor Antagonism (cAMP Modulation) and Cellular Safety Profiling (Cytotoxicity) .

Compound Handling & Preparation[3][4][5]

Physicochemical Properties[6][7][8][9]

-

Solubility:

-

Water: Soluble (~50 mg/mL), but prone to hydrolysis over long periods.

-

DMSO:Preferred for Stock (≥70 mg/mL). Ensures sterility and stability.

-

Ethanol: Soluble (~8 mg/mL).

-

Stock Solution Protocol (100 mM)

To ensure experimental reproducibility, prepare a fresh stock solution in anhydrous DMSO.

-

Weighing: Accurately weigh 42.5 mg of Trimethobenzamide HCl.

-

Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich or equivalent).

-

Mixing: Vortex for 30 seconds until the solution is clear and colorless.

-

Storage: Aliquot into light-protective amber vials (50 µL/vial) and store at -20°C . Avoid repeated freeze-thaw cycles.

Critical Control: The final concentration of DMSO in the cell culture well must remain <0.5% (v/v) to avoid solvent-induced cytotoxicity or membrane permeabilization artifacts.

Mechanism of Action & Signaling Pathway

TMB acts as an antagonist at the D2 receptor, a G-protein coupled receptor (GPCR) coupled to the

-

Agonist State (Dopamine): Activation of D2 leads to the dissociation of the

subunit, which inhibits Adenylyl Cyclase (AC), resulting in a decrease in intracellular cAMP. -

Antagonist State (Trimethobenzamide): TMB blocks the D2 receptor, preventing Dopamine binding.[5] This relieves the inhibition on Adenylyl Cyclase, allowing cAMP levels to recover (in the presence of a stimulator like Forskolin).

Visualization: D2 Receptor Signaling Pathway

Figure 1: Mechanism of Action.[6] TMB antagonizes the D2 receptor, preventing the Gi-mediated inhibition of Adenylyl Cyclase, thereby modulating downstream cAMP levels.

Experimental Protocols

Protocol A: Functional cAMP Antagonism Assay

Objective: Determine the IC50 of TMB by measuring the recovery of cAMP levels in D2-expressing cells treated with Dopamine.

Cell Model: CHO-K1 or HEK293 stably expressing human Dopamine D2 Receptor (CHO-D2). Readout: TR-FRET (e.g., HTRF cAMP) or Luminescence (e.g., GloSensor).

Step-by-Step Workflow:

-

Cell Seeding:

-

Seed CHO-D2 cells at 2,000 cells/well in a 384-well white low-volume plate.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Preparation (Antagonist Mode):

-

Prepare a 2x serial dilution of TMB in stimulation buffer (HBSS + 20 mM HEPES + 500 µM IBMX).

-

Range: 100 µM down to 0.1 nM (10-point curve).

-

-

Agonist Challenge Preparation:

-

Prepare a 4x solution of Dopamine (EC80 concentration, typically ~10-30 nM) mixed with Forskolin (final conc. 1-5 µM).

-

Note: Forskolin is required to raise the basal cAMP "ceiling" so the D2-mediated drop is detectable.

-

-

Treatment:

-

Remove culture media.

-

Add 5 µL of TMB dilutions (or vehicle control). Incubate for 15 mins at RT.

-

Add 5 µL of Dopamine/Forskolin mix.

-

Incubate for 30-45 minutes at RT.

-

-

Detection:

-

Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.

-

Incubate 1 hour.

-

Read on a compatible plate reader (e.g., EnVision).

-

Data Analysis: Plot the HTRF ratio (665/620 nm) against log[TMB]. An increase in signal indicates successful antagonism of the D2 receptor (reversal of Dopamine inhibition).

Protocol B: Off-Target Cytotoxicity Profiling

Objective: Validate that observed functional effects are due to receptor modulation and not general cellular toxicity.

Cell Model: HepG2 (Liver toxicity model) or parental CHO-K1 (Null control). Readout: ATP Quantification (CellTiter-Glo) or MTT.

Step-by-Step Workflow:

-

Seeding: Seed cells at 5,000 cells/well in 96-well clear-bottom plates. Incubate 24h.

-

Dosing:

-

Prepare TMB dilutions in complete media (0.1 µM – 300 µM).

-

Include Positive Control: Staurosporine (1 µM) or 10% DMSO.

-

Include Vehicle Control: 0.5% DMSO media.

-

-

Incubation: Treat cells for 24 or 48 hours at 37°C.

-

Assay:

-

Add MTT reagent (0.5 mg/mL) for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

-

Interpretation:

-

Calculate % Viability relative to Vehicle Control.

-

Pass Criteria: >90% viability at the functional assay's IC50 concentration.

-

Visualization: Experimental Workflow

Figure 2: Functional Assay Workflow. Sequential addition of antagonist (TMB) and agonist (Dopamine/Forskolin) ensures accurate receptor occupancy measurement.

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| Primary Target | Dopamine D2 Receptor | Antagonist ( |

| Stock Solubility | 70-84 mg/mL (DMSO) | Ensure anhydrous DMSO to prevent precipitation. |

| Functional IC50 | 1 - 50 µM | Dependent on Dopamine concentration used (Schild regression recommended). |

| Cytotoxicity CC50 | > 100 µM | Generally low toxicity in short-term assays. |

| Assay Window | 30 - 60 minutes | cAMP response is rapid; prolonged incubation may lead to desensitization. |

Troubleshooting & Expert Tips

-

"No Effect" in Functional Assay:

-

Cause: Insufficient Forskolin.

-

Solution: D2 is

coupled.[7] You must stimulate AC with Forskolin (1-5 µM) to see the D2-mediated drop. If cAMP is already at basal levels, D2 activation cannot lower it further.

-

-

Precipitation:

-

Cause: High aqueous concentration (>100 µM) in cold buffer.

-

Solution: Pre-warm assay buffers to 37°C before adding the compound. Keep DMSO constant across the dilution curve.

-

-

Receptor Desensitization:

-

Cause: Prolonged exposure to Dopamine.

-

Solution: Keep the agonist incubation time short (30-45 mins). Add TMB before Dopamine to allow equilibrium binding.

-

References

-

Mechanism of Action & Pharmacology

-

Trimethobenzamide - Wikipedia. (n.d.). Retrieved from

-

Trimethobenzamide Monograph for Professionals. (2024). Drugs.com. Retrieved from

-

-

Chemical Properties & Solubility

-

Dopamine Receptor Assay Methodology

-

Dopamine Receptor Antagonists - Annals of Palliative Medicine. (2012). Retrieved from

-

Development and Characterization of Novel Selective Dopamine D2 Receptor Antagonists. (2021). MDPI. Retrieved from

-

-

Cell Culture & Toxicity Guidelines

-

Improving anticancer drug development begins with cell culture. (2016). NCBI Bookshelf. Retrieved from

-

Investigating and Mitigating Off-Target Effects in Cell Culture. (2025).[10] BenchChem. Retrieved from

-

Sources

- 1. Articles [globalrx.com]

- 2. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 3. TRIMETHOBENZAMIDE HYDROCHLORIDE | 554-92-7 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trimethobenzamide - Wikipedia [en.wikipedia.org]

- 7. Ki Summary [bindingdb.org]

- 8. Trimethobenzamide Hydrochloride | C21H29ClN2O5 | CID 68385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. benchchem.com [benchchem.com]

Application Note: In Vivo Evaluation of 3,4,5-Trimethoxybenzimidamide Hydrochloride

Part 1: Executive Summary & Chemical Distinction

CRITICAL DISAMBIGUATION: Before proceeding, it is vital to distinguish the target compound from a similarly named drug.

-

Target Compound: 3,4,5-Trimethoxybenzimidamide (Benzamidine derivative). This is a Serine Protease Inhibitor (mimicking the arginine side chain).

-

NOT to be confused with: Trimethobenzamide (Tigan), which is a Benzamide derivative used as an antiemetic.[1]

Abstract:

3,4,5-Trimethoxybenzimidamide hydrochloride (TMB-HCl) is a synthetic small molecule belonging to the benzamidine class. Due to the highly basic amidine group (

Part 2: Mechanism of Action & Rationale

2.1 Molecular Mechanism

TMB-HCl acts as an arginine mimetic. The positively charged amidine group forms a critical salt bridge with the aspartate residue (Asp189 in trypsin; Asp189 in thrombin) located at the bottom of the S1 specificity pocket of serine proteases. The 3,4,5-trimethoxy substitution on the phenyl ring provides steric bulk and lipophilic interactions that modulate selectivity and metabolic stability compared to unsubstituted benzamidine.

2.2 Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and downstream physiological effects.

Figure 1: Mechanism of Action. TMB-HCl functions as a competitive inhibitor, blocking the catalytic triad of serine proteases by occupying the S1 specificity pocket.

Part 3: Formulation & Stability

Benzimidamides are highly polar. The Hydrochloride (HCl) salt form is critical for aqueous solubility but presents challenges for membrane permeability (Oral Bioavailability is typically <5%).

Table 1: Formulation Strategy for Parenteral Administration

| Parameter | Specification | Rationale |

| Solvent | 0.9% Saline or PBS (pH 7.4) | The HCl salt is highly water-soluble (>10 mg/mL). DMSO is rarely needed unless concentration >50 mg/mL is required. |

| pH Adjustment | Maintain pH 7.0–7.4 | The amidine group is stable but basic. Ensure the final solution is not too acidic (from the HCl salt) to prevent injection site irritation. |

| Stability | Prepare Fresh (Daily) | Benzimidamides are resistant to hydrolysis, but oxidation of the trimethoxy group can occur over time in solution. |

| Sterilization | 0.22 µm Filtration | Do not autoclave ; heat may degrade the methoxy substituents. |

Part 4: In Vivo Experimental Protocols

Protocol A: Pharmacokinetics (PK) Profile

Objective: Determine the half-life (

Experimental Design:

-

Species: Sprague-Dawley Rats (Male, 250–300g).

-

Group Size: n=3 per time point (or serial bleeding).

-

Route: Intravenous (IV) Bolus vs. Intraperitoneal (IP). Note: Oral (PO) is not recommended for initial screening due to low bioavailability.

Step-by-Step Workflow:

-

Dose Preparation: Dissolve TMB-HCl in sterile saline to 5 mg/mL.

-

Administration:

-

IV Group: 10 mg/kg via tail vein.

-

IP Group: 20 mg/kg via intraperitoneal injection.

-

-

Sampling: Collect 200 µL blood into Citrate or EDTA tubes (Heparin may interfere if measuring clotting times downstream) at:

-

Pre-dose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h.

-

-

Bioanalysis: Plasma extraction using Acetonitrile precipitation. Analyze via LC-MS/MS (MRM mode targeting the parent mass).

-

Data Analysis: Calculate

,

Protocol B: Efficacy in Thrombosis (FeCl3 Induced Model)

Objective: Assess the anticoagulant efficacy of TMB-HCl by inhibiting Thrombin/Factor Xa in vivo.

Workflow Visualization:

Figure 2: Workflow for Ferric Chloride (FeCl3) induced thrombosis model.

Detailed Steps:

-

Anesthesia: Anesthetize mice with Ketamine/Xylazine.

-

Surgical Prep: Expose the carotid artery. Place a Doppler flow probe to establish baseline blood flow.

-

Treatment: Administer TMB-HCl (IV bolus: 5, 10, 20 mg/kg) 10 minutes prior to injury.

-

Control: Saline vehicle.

-

Positive Control: Argatroban (direct thrombin inhibitor) or Nafamostat.

-

-

Induction: Apply a filter paper soaked in 10% FeCl3 solution to the artery for 3 minutes. Remove and wash with saline.

-

Measurement: Record "Time to Occlusion" (defined as flow stopping for >1 minute).

-

Validation: If TMB-HCl is effective, occlusion time should be significantly prolonged compared to the vehicle.

Part 5: Safety & Toxicology Monitoring

Benzimidamides can induce specific off-target effects that must be monitored:

-

Hypotension (The "Bezold-Jarisch" like reflex):

-

Rapid IV injection of amidines can cause a sharp, transient drop in blood pressure and bradycardia.

-

Mitigation: Administer IV doses slowly (over 1–2 minutes) or use infusion. Monitor Mean Arterial Pressure (MAP).

-

-

Hypoglycemia:

-

Some benzamidine derivatives (e.g., Pentamidine) are toxic to pancreatic beta-cells.

-

Protocol: Monitor blood glucose levels at 1h and 4h post-dose.

-

-

Histamine Release:

-

Observe for signs of anaphylactoid reactions (paw swelling, respiratory distress) in rats.

-

Part 6: References

-

Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases: benzamidine derivatives." Journal of Medicinal Chemistry, 40(19), 3091-3099.

-